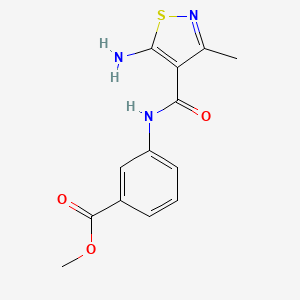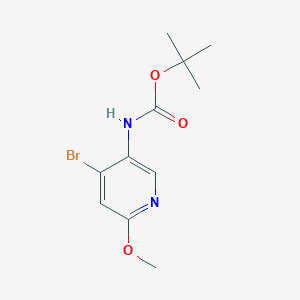
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is a complex organic compound that features a benzoate ester linked to an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of appropriate thioamides with halogenated compounds under controlled conditions.
Coupling with Benzoate: The final step involves coupling the amino-substituted isothiazole with methyl 3-carboxamidobenzoate under esterification conditions, typically using catalysts like sulfuric acid or other strong acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoate ester, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-methylisothiazole hydrochloride
- 3-Methylisothiazol-5-amine hydrochloride
Uniqueness
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is unique due to its specific structure, which combines the properties of both the benzoate ester and the isothiazole ring. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H13N3O3S |
|---|---|
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
methyl 3-[(5-amino-3-methyl-1,2-thiazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H13N3O3S/c1-7-10(11(14)20-16-7)12(17)15-9-5-3-4-8(6-9)13(18)19-2/h3-6H,14H2,1-2H3,(H,15,17) |
Clave InChI |
VHGDILASFHRAIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1C(=O)NC2=CC=CC(=C2)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)





![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)

![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)





